VTP 27999-d3 -

VTP 27999-d3

Catalog Number: EVT-1495189
CAS Number:
Molecular Formula: C₂₆H₃₈D₃ClN₄O₅
Molecular Weight: 528.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

VTP 27999-d3 is a novel compound that belongs to the class of renin inhibitors, specifically designed to target the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. This compound is an isotopically labeled derivative of VTP 27999, a compound that has shown promise in preclinical studies for its ability to modulate renin activity effectively. The development of VTP 27999-d3 is significant for pharmacokinetic studies, as the deuterium labeling allows for improved tracking and analysis of the compound's behavior in biological systems.

Source and Classification

VTP 27999-d3 is derived from Vitae Pharmaceuticals' research into small molecules that inhibit renin, an enzyme critical in the conversion of angiotensinogen to angiotensin I. The classification of VTP 27999-d3 falls under small molecule pharmaceuticals with a specific focus on cardiovascular therapeutics. Its primary role is as a pharmacological agent aimed at treating conditions associated with hypertension and heart failure.

Synthesis Analysis

The synthesis of VTP 27999-d3 involves several key steps that are designed to ensure high purity and yield. The synthesis typically starts with the preparation of the core structure, which includes a pyrazole or pyrimidine ring system.

  1. Starting Materials: The synthesis utilizes commercially available starting materials, including various substituted pyrazoles and pyrimidines.
  2. Reagents: Common reagents include halogenating agents, bases (such as sodium hydride), and solvents (like dimethyl sulfoxide) that facilitate nucleophilic substitutions.
  3. Deuteration: The incorporation of deuterium is achieved through specific reactions that introduce deuterated groups at strategic positions on the molecule, enhancing its stability and tracking capabilities in metabolic studies.

The detailed synthetic route may involve multiple steps of functional group transformations, including acylation, alkylation, and cyclization reactions.

Molecular Structure Analysis

The molecular structure of VTP 27999-d3 can be represented by its chemical formula and specific stereochemistry.

  • Chemical Formula: The exact formula reflects the presence of deuterium atoms replacing hydrogen atoms in certain positions.
  • Structural Features: The compound typically features a complex arrangement of heterocycles that contribute to its biological activity. The presence of functional groups such as carbonyls, amines, and halogens plays a critical role in its interaction with biological targets.

Data from X-ray crystallography or NMR spectroscopy can provide insights into the three-dimensional conformation of VTP 27999-d3, which is essential for understanding its reactivity and binding properties.

Chemical Reactions Analysis

VTP 27999-d3 participates in several chemical reactions that are critical for its mechanism of action:

  1. Binding to Renin: The primary reaction involves the binding of VTP 27999-d3 to the active site of renin. This interaction inhibits the enzyme's activity, preventing the conversion of angiotensinogen.
  2. Metabolic Stability: Studies have shown that deuterated compounds often exhibit increased metabolic stability compared to their non-deuterated counterparts due to the kinetic isotope effect.
  3. Analytical Reactions: The compound can undergo various analytical reactions during pharmacokinetic studies, including mass spectrometry and chromatography techniques that leverage its unique isotopic signature.
Mechanism of Action

The mechanism by which VTP 27999-d3 exerts its pharmacological effects involves several key processes:

  1. Inhibition of Renin Activity: By binding to the active site of renin, VTP 27999-d3 effectively inhibits its enzymatic function, leading to decreased levels of angiotensin I and subsequently angiotensin II.
  2. Alteration of Renin Immunoreactivity: Research indicates that treatment with VTP 27999 increases renin immunoreactivity without unfolding prorenin, suggesting a unique interaction profile compared to traditional inhibitors like aliskiren .
  3. Impact on Blood Pressure Regulation: The inhibition of renin leads to downstream effects on blood pressure regulation and fluid balance, making it a potential therapeutic agent for hypertension.
Physical and Chemical Properties Analysis

VTP 27999-d3 exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The introduction of deuterium enhances stability against metabolic degradation.
  • Melting Point: Specific melting point data can be obtained through differential scanning calorimetry or other thermal analysis techniques.

These properties are essential for formulating the compound into dosage forms suitable for clinical use.

Applications

VTP 27999-d3 has several scientific applications:

  1. Pharmacokinetic Studies: Its isotopically labeled nature allows researchers to track the compound's absorption, distribution, metabolism, and excretion in vivo.
  2. Drug Development: As part of ongoing research into renin inhibitors, VTP 27999-d3 serves as a valuable tool for understanding structure-activity relationships and optimizing drug efficacy.
  3. Clinical Research: It may be used in clinical trials aimed at assessing new therapeutic strategies for managing hypertension and related cardiovascular conditions.

Properties

Product Name

VTP 27999-d3

Molecular Formula

C₂₆H₃₈D₃ClN₄O₅

Molecular Weight

528.1

Synonyms

N-[2-[(R)-(3-chlorophenyl)[(3R)-1-[[[(2S)-2-(methylamino)-3-[(3R)-tetrahydro-2H-pyran-3-yl]propyl]amino]carbonyl]-3-piperidinyl]methoxy]ethyl]carbamic Acid Methyl Ester-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.